

Application Notes and Protocols: Vegfr-2-IN-38 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

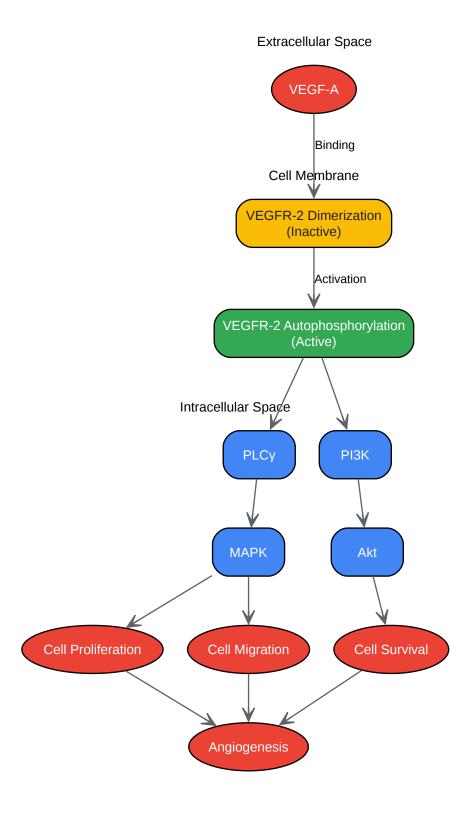
These application notes provide a detailed protocol for determining the in vitro kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and for evaluating the inhibitory potential of **Vegfr-2-IN-38**, a putative VEGFR-2 inhibitor.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCy-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[1][2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a promising therapeutic strategy for cancer treatment.[4][5][6][7][8]

Diagram of the VEGFR-2 Signaling Pathway





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Caption: VEGFR-2 signaling cascade.



Quantitative Data Presentation

The inhibitory activity of **Vegfr-2-IN-38** is determined by calculating its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. The results of a typical kinase inhibition assay can be summarized in the following tables.

Table 1: Raw Data from a Representative VEGFR-2 Kinase Assay

Vegfr-2-IN-38 Conc. (nM)	Luminescence (RLU) - Replicate 1	Luminescence (RLU) - Replicate 2	Average RLU	% Inhibition
0 (No Inhibitor)	150,000	152,000	151,000	0
1	135,000	137,500	136,250	9.77
10	95,000	98,000	96,500	36.09
50	55,000	53,000	54,000	64.24
100	25,000	26,500	25,750	82.95
500	8,000	7,500	7,750	94.87
1000	5,000	5,200	5,100	96.62
No Enzyme Control	500	550	525	100

Table 2: Calculated IC50 Value for Vegfr-2-IN-38

Compound	IC50 (nM)	
Vegfr-2-IN-38	Calculated from the dose-response curve	
Reference Inhibitor (e.g., Sorafenib)	Known value	

Experimental Protocols



This protocol is adapted from commercially available VEGFR-2 kinase assay kits and provides a general framework for assessing the inhibitory activity of **Vegfr-2-IN-38**.[2][5][9][10][11][12]

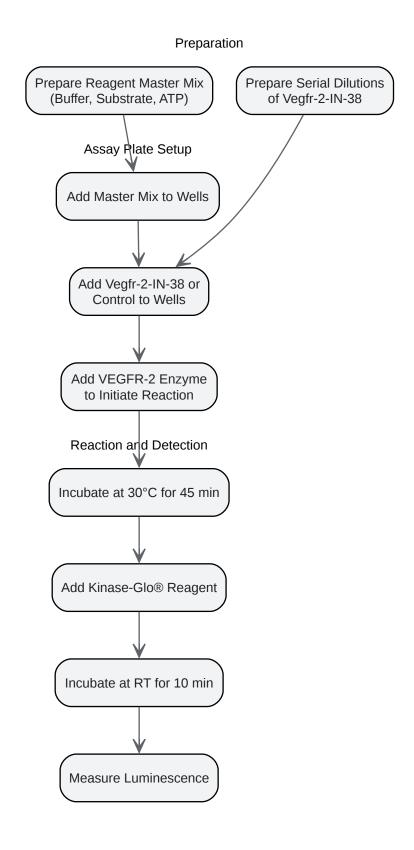
Materials and Reagents

- Recombinant Human VEGFR-2 (KDR), catalytic domain (e.g., amino acids 805-1356)[5][8]
- Kinase Substrate: Poly(Glu,Tyr) 4:1 peptide[2][5]
- Adenosine 5'-triphosphate (ATP)[2][5]
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Vegfr-2-IN-38 (stock solution in DMSO)
- Reference Inhibitor (e.g., Sorafenib, Pazopanib)[5][8]
- Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)[5][7][9]
- · White, opaque 96-well microplates
- Luminometer

Experimental Workflow

Diagram of the In Vitro Kinase Assay Workflow





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Caption: Workflow for the VEGFR-2 kinase assay.



Detailed Assay Protocol

- Prepare the Kinase Reaction Master Mix:
 - For each 25 μL reaction, prepare a master mix containing the kinase assay buffer, 0.2 mg/mL Poly(Glu,Tyr) substrate, and 10 μM ATP. The ATP concentration should be at or near the Km for VEGFR-2 to accurately determine the inhibitor's potency.[13]
- Prepare Inhibitor Dilutions:
 - Prepare a serial dilution of Vegfr-2-IN-38 in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
- Set Up the Assay Plate:
 - Add 10 μL of the diluted Vegfr-2-IN-38 or reference inhibitor to the appropriate wells of a 96-well plate.
 - \circ For the "No Inhibitor" (positive control) and "No Enzyme" (background) controls, add 10 μ L of kinase assay buffer with the same final DMSO concentration.
- Initiate the Kinase Reaction:
 - \circ Add 10 μ L of the prepared VEGFR-2 enzyme solution (e.g., 2.5 ng/ μ L) to all wells except the "No Enzyme" control.
 - To the "No Enzyme" control wells, add 10 μL of kinase assay buffer.
- Incubation:
 - Mix the plate gently and incubate at 30°C for 45 minutes.
- ATP Detection:
 - After the incubation, add 25 μL of Kinase-Glo® Max reagent to each well.
 - Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.



- · Data Acquisition:
 - Measure the luminescence of each well using a microplate luminometer.

Data Analysis

- Calculate Percent Inhibition:
 - The percent inhibition for each concentration of Vegfr-2-IN-38 is calculated using the following formula: % Inhibition = 100 * (1 (RLU_inhibitor RLU_no_enzyme) / (RLU_no_inhibitor RLU_no_enzyme))
 - Where RLU is the Relative Luminescence Units.
- Determine the IC50 Value:
 - Plot the percent inhibition against the logarithm of the Vegfr-2-IN-38 concentration.
 - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of **Vegfr-2-IN-38** against VEGFR-2. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this and other novel VEGFR-2 inhibitors.

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